molecular formula C7H6IN3 B8346485 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8346485
M. Wt: 259.05 g/mol
InChI Key: JGESQUUUEUFABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

7-iodo-1-methylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6IN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3

InChI Key

JGESQUUUEUFABI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2C=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), iodomethane (0.025 ml, 0.408 mmol) and cesium carbonate (266 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was stirred at room temperature for 1 hour then purified by preparative HPLC eluting with a gradient of 20-70% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column to give 7-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (15 mg, 14.19% yield) and 7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (30 mg, 28.4% yield). MS [M+H] found 260.0. 7-Iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (15 mg, 0.058 mmol), Tris(dibenzylideneacetone)dipalladium(0) (1.326 mg, 1.448 μmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (8.38 mg, 0.014 mmol), 3′-fluoro-6′-methyl-2,2′-bipyridin-4-amine (11.77 mg, 0.058 mmol) and sodium 2-methylpropan-2-olate (16.69 mg, 0.174 mmol) were combined in dioxane (5 mL). The mixture was heated at 120° C. for 2 hours and then purified by preparative HPLC eluting with a gradient of 5-40% acetonitrile (containing 0.035% TFA) in water (containing 0.05% TFA) using a Sunfire Prep 5 μm C18, 75×30 mm column to afford the title compound as a TFA salt.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Quantity
266 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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